2,6-Dimethyl-4-(trifluoromethyl)aniline

Catalog No.
S3114996
CAS No.
144991-53-7
M.F
C9H10F3N
M. Wt
189.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4-(trifluoromethyl)aniline

CAS Number

144991-53-7

Product Name

2,6-Dimethyl-4-(trifluoromethyl)aniline

IUPAC Name

2,6-dimethyl-4-(trifluoromethyl)aniline

Molecular Formula

C9H10F3N

Molecular Weight

189.181

InChI

InChI=1S/C9H10F3N/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3

InChI Key

AKHBCRYOUZZLGV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)C(F)(F)F

Solubility

not available

Pharmaceutical Chemistry

Application Summary: “2,6-Dimethyl-4-(trifluoromethyl)aniline” is a chemical compound that has been used in the synthesis of various pharmaceutical drugs . Specifically, it has been used in the creation of drugs that contain the trifluoromethyl (TFM, -CF3) group .

Methods of Application: The specific methods of application can vary depending on the drug being synthesized. One example provided involves the reaction of “2,6-dimethyl-4-(trifluoromethyl)aniline” with other compounds to create a specific drug molecule .

Results or Outcomes: The results of these syntheses are new drug molecules that contain the trifluoromethyl group. These drugs have been approved by the FDA and have been found to exhibit numerous pharmacological activities .

Synthesis of 2-Anilinopyrimidines

Application Summary: “2,6-Dimethyl-4-(trifluoromethyl)aniline” can be used in the synthesis of 2-anilinopyrimidines . These compounds have been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines .

Methods of Application: The synthesis involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .

Results or Outcomes: The results reported demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating . The 2-anilinopyrimidines described are of potential bioactivity .

2,6-Dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NC_9H_{10}F_3N and a molecular weight of 201.18 g/mol. This compound features a trifluoromethyl group and two methyl groups attached to an aniline structure, making it a member of the substituted aniline family. The presence of the trifluoromethyl group is significant, as it imparts unique chemical properties, including increased lipophilicity and potential biological activity.

There is no current information available on the specific mechanism of action of 2,6-Dimethyl-4-(trifluoromethyl)aniline.

As information on 2,6-Dimethyl-4-(trifluoromethyl)aniline is limited, it's best to assume it may possess hazards common to aromatic amines. These can include:

  • Acute toxicity: Can cause irritation or harm upon ingestion, inhalation, or skin contact [].
  • Flammability: May be combustible [].
Typical of aromatic amines:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms.
  • Electrophilic Aromatic Substitution: The methyl groups on the aromatic ring can direct electrophiles to the ortho and para positions relative to the amino group.
  • Reduction Reactions: The nitro derivatives can be reduced to amines under specific conditions.

The synthesis of 2,6-Dimethyl-4-(trifluoromethyl)aniline can be achieved through several methods:

  • Direct Amination: Starting from 2,6-dimethyl-4-trifluoromethylphenol, amination can be performed using ammonia or amines in the presence of a catalyst.
  • Halogenation and Ammoniation: As described in patents, halogenated precursors can undergo ammoniation to yield the desired product .

These methods typically require careful control of reaction conditions such as temperature and pressure to optimize yield and purity.

2,6-Dimethyl-4-(trifluoromethyl)aniline has several applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its unique chemical properties.
  • Agricultural Chemicals: Its derivatives could be used in agrochemicals for pest control or herbicides.
  • Dyes and Pigments: The compound may find use in dye manufacturing due to its vibrant color potential.

Several compounds share structural similarities with 2,6-Dimethyl-4-(trifluoromethyl)aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
2,6-Dichloro-4-(trifluoromethyl)anilineTwo chlorine atoms instead of methyl groupsHigher reactivity due to electronegative chlorine
N,N-Dimethyl-4-(trifluoromethyl)anilineDimethyl substitution on nitrogenDifferent electronic properties
2-Methyl-4-(trifluoromethyl)anilineSingle methyl substitution at position 2Less steric hindrance compared to dimethyl

These comparisons illustrate that while these compounds share certain features, 2,6-Dimethyl-4-(trifluoromethyl)aniline's specific arrangement of functional groups contributes to its distinct chemical behavior and potential applications.

XLogP3

2.9

Dates

Modify: 2023-08-18

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